6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine
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Overview
Description
6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine is a complex organic compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is of interest due to its unique structure, which combines a purine base with a piperidine ring and a benzyl group, potentially offering diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine typically involves multi-step organic reactions One common approach is to start with a purine derivative and introduce the piperidine and benzyl groups through nucleophilic substitution reactions The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-benzylpiperidin-1-yl)-N~2~-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine
- 3-[(4-benzylpiperidin-1-yl)[1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-yl]methyl]-6-methyl-1,2-dihydroquinolin-2-one
Uniqueness
6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine is unique due to its combination of a purine base with a piperidine ring and a benzyl group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C19H24N4O
- Molecular Weight : 336.43 g/mol
This compound features a purine core substituted with a benzylpiperidine moiety and a methoxyethyl group, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, it has been studied for its role as an antagonist at cannabinoid receptors, particularly the CB1 receptor.
Key Mechanisms:
- Cannabinoid Receptor Modulation : Research indicates that derivatives of purines can act as inverse agonists at the CB1 receptor, which is implicated in various physiological processes including appetite regulation and pain sensation .
- Enzyme Inhibition : The compound may also exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies. Below is a summary of its notable activities:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Obesity Management :
- Anticancer Research :
- Neuroprotection in Neurodegenerative Models :
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-9-(2-methoxyethyl)purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-26-12-11-25-15-23-18-19(21-14-22-20(18)25)24-9-7-17(8-10-24)13-16-5-3-2-4-6-16/h2-6,14-15,17H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQMHXCMKCODLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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